![molecular formula C8H3ClF3NO3S2 B1454716 4-[5-(Trifluoromethyl)-3-isoxazolyl]-2-thiophenesulfonyl chloride CAS No. 1268334-85-5](/img/structure/B1454716.png)
4-[5-(Trifluoromethyl)-3-isoxazolyl]-2-thiophenesulfonyl chloride
Overview
Description
4-[5-(Trifluoromethyl)-3-isoxazolyl]-2-thiophenesulfonyl chloride is a chemical compound characterized by the presence of a trifluoromethyl group, an isoxazole ring, and a thiophene sulfonyl chloride moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[5-(Trifluoromethyl)-3-isoxazolyl]-2-thiophenesulfonyl chloride typically involves the introduction of the trifluoromethyl group and the formation of the isoxazole ring. One common method includes the reaction of a thiophene derivative with a trifluoromethylating agent, followed by cyclization to form the isoxazole ring.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 4-[5-(Trifluoromethyl)-3-isoxazolyl]-2-thiophenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines or alcohols to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, particularly involving the thiophene ring.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form complex organic molecules.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols for substitution reactions.
Oxidizing Agents: Hydrogen peroxide or other peroxides for oxidation reactions.
Catalysts: Palladium catalysts for coupling reactions.
Major Products:
Sulfonamides: Formed from substitution with amines.
Sulfonates: Formed from substitution with alcohols.
Coupled Products: Formed from coupling reactions with aryl or alkyl halides.
Scientific Research Applications
4-[5-(Trifluoromethyl)-3-isoxazolyl]-2-thiophenesulfonyl chloride has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[5-(Trifluoromethyl)-3-isoxazolyl]-2-thiophenesulfonyl chloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The isoxazole ring and sulfonyl chloride group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity .
Comparison with Similar Compounds
Trifluoromethyl-substituted Isoxazoles: Compounds with similar isoxazole rings but different substituents.
Thiophene Sulfonyl Chlorides: Compounds with thiophene rings and sulfonyl chloride groups but lacking the trifluoromethyl group.
Uniqueness: 4-[5-(Trifluoromethyl)-3-isoxazolyl]-2-thiophenesulfonyl chloride is unique due to the combination of the trifluoromethyl group, isoxazole ring, and thiophene sulfonyl chloride moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-[5-(trifluoromethyl)-1,2-oxazol-3-yl]thiophene-2-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF3NO3S2/c9-18(14,15)7-1-4(3-17-7)5-2-6(16-13-5)8(10,11)12/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMHGDBUEVDUQHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1C2=CSC(=C2)S(=O)(=O)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF3NO3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Oxa-8-azaspiro[5.5]undecane](/img/structure/B1454635.png)
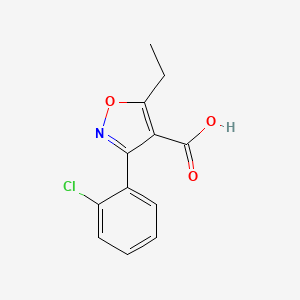
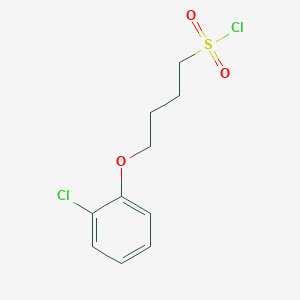
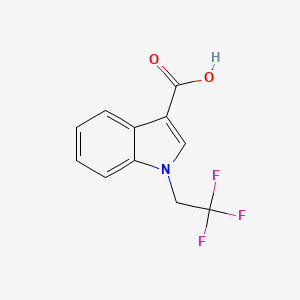
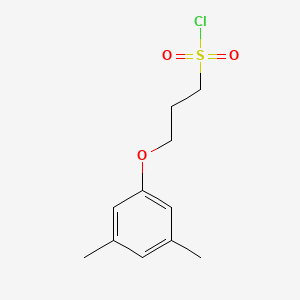
![Prop-2-en-1-yl [2-(2-hydroxyethoxy)ethyl]carbamate](/img/structure/B1454643.png)

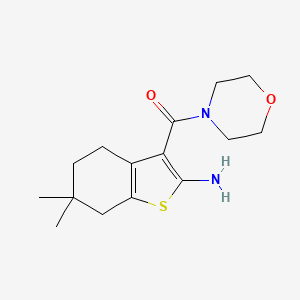

![3-[2-(Thiophen-3-yl)ethoxy]aniline](/img/structure/B1454649.png)


